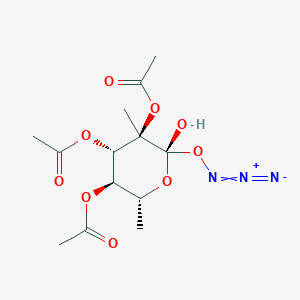
Methyl 2,3,4-tri-O-acetyl-b-D-glucopyranuronosyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide is a chemical compound with the molecular formula C14H19N3O9 It is a derivative of glucuronic acid, where the hydroxyl groups at positions 2, 3, and 4 are acetylated, and the anomeric hydroxyl group is replaced by an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide typically involves the acetylation of methyl beta-D-glucopyranuronoside followed by the introduction of the azide group. The acetylation is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The azide group can be introduced by treating the acetylated glucopyranuronoside with sodium azide in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azide group.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azide group.
Acetic Anhydride: Used for acetylation.
Pyridine: Catalyst for acetylation.
Dimethylformamide (DMF): Solvent for azide introduction.
Acids/Bases: For hydrolysis of acetyl groups.
Major Products Formed
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from cycloaddition reactions involving the azide group.
Hydroxylated Derivatives: Formed from the hydrolysis of acetyl groups.
Scientific Research Applications
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe in glycosylation studies.
Mechanism of Action
The mechanism of action of methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. The acetyl groups can be hydrolyzed to reveal hydroxyl groups, which can participate in further chemical reactions. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranuronosyl azide can be compared with other similar compounds, such as:
Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside: Similar in structure but with benzyl groups instead of acetyl groups.
Methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide: Similar in structure but with a bromide group instead of an azide group.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Similar in structure but without the azide group.
Properties
Molecular Formula |
C13H19N3O9 |
|---|---|
Molecular Weight |
361.30 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azidooxy-6-hydroxy-2,5-dimethyloxan-3-yl] acetate |
InChI |
InChI=1S/C13H19N3O9/c1-6-10(21-7(2)17)11(22-8(3)18)12(5,24-9(4)19)13(20,23-6)25-16-15-14/h6,10-11,20H,1-5H3/t6-,10-,11+,12-,13-/m1/s1 |
InChI Key |
BVGGXJNHEBZUAZ-HVWSPFAKSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@]([C@](O1)(O)ON=[N+]=[N-])(C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)(O)ON=[N+]=[N-])(C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


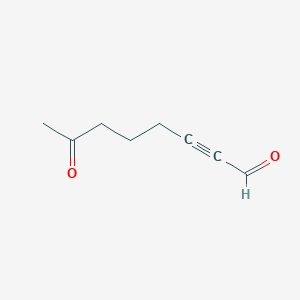
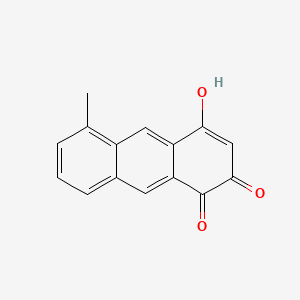
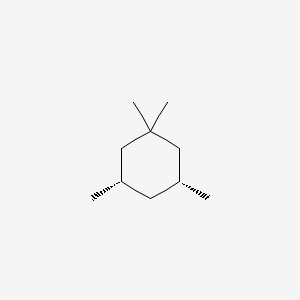
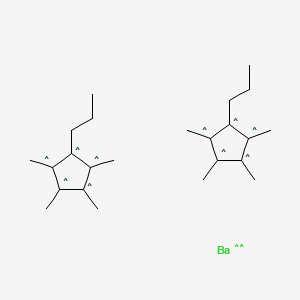
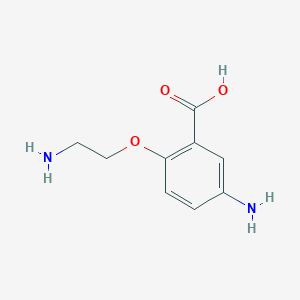
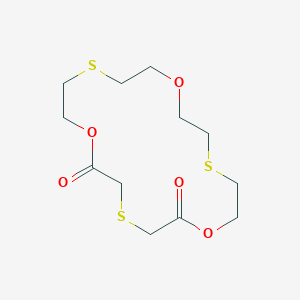
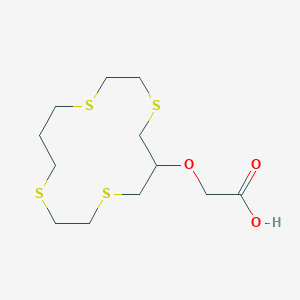
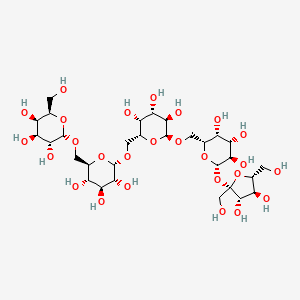

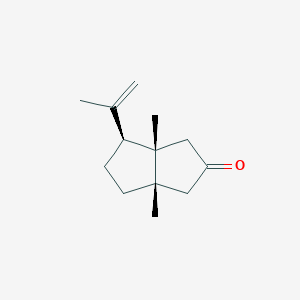
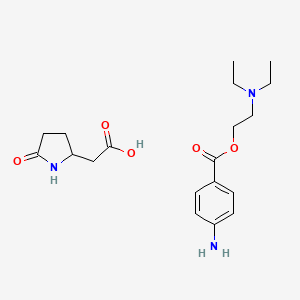
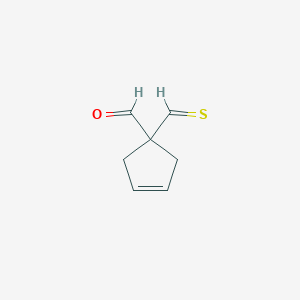
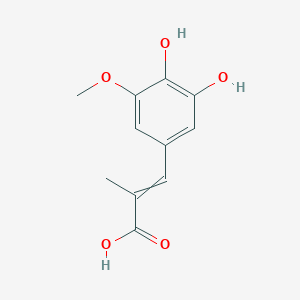
![5,7-Dodecadiyn-1,12-diol bis[N-(butoxycarbonylmethyl)carbamate]](/img/structure/B13811048.png)
